molecular formula C16H12O3 B14310348 4-Benzyl-5-phenyl-2H-1,3-dioxol-2-one CAS No. 114564-42-0

4-Benzyl-5-phenyl-2H-1,3-dioxol-2-one

Cat. No.: B14310348
CAS No.: 114564-42-0
M. Wt: 252.26 g/mol
InChI Key: KEOMSZHQAOYWPD-UHFFFAOYSA-N
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Description

4-Benzyl-5-phenyl-2H-1,3-dioxol-2-one is a 1,3-dioxol-2-one derivative featuring benzyl and phenyl substituents at the 4- and 5-positions of the heterocyclic ring. This compound belongs to a class of cyclic carbonate esters, which are widely utilized as intermediates in pharmaceutical synthesis, prodrug formulations, and polymer chemistry. The 1,3-dioxol-2-one core provides a reactive scaffold for chemical modifications, with substituents influencing solubility, stability, and biological activity.

Properties

CAS No.

114564-42-0

Molecular Formula

C16H12O3

Molecular Weight

252.26 g/mol

IUPAC Name

4-benzyl-5-phenyl-1,3-dioxol-2-one

InChI

InChI=1S/C16H12O3/c17-16-18-14(11-12-7-3-1-4-8-12)15(19-16)13-9-5-2-6-10-13/h1-10H,11H2

InChI Key

KEOMSZHQAOYWPD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=C(OC(=O)O2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-5-phenyl-2H-1,3-dioxol-2-one typically involves the reaction of benzyl and phenyl-substituted precursors under specific conditions. One common method involves the use of benzyl chloride and phenylacetic acid in the presence of a base, followed by cyclization to form the dioxolone ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid .

Industrial Production Methods

Industrial production of 4-Benzyl-5-phenyl-2H-1,3-dioxol-2-one may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-5-phenyl-2H-1,3-dioxol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols .

Mechanism of Action

The mechanism of action of 4-Benzyl-5-phenyl-2H-1,3-dioxol-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an antitumor agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-Benzyl-5-phenyl-2H-1,3-dioxol-2-one with structurally related 1,3-dioxol-2-one derivatives, emphasizing substituent effects, applications, and synthesis pathways:

Compound Name Substituents Molecular Weight (g/mol) Key Applications Synthesis Notes
4-Benzyl-5-phenyl-2H-1,3-dioxol-2-one 4-benzyl, 5-phenyl 282.30 (calculated) Potential prodrug intermediate; research Likely via alkylation of 1,3-dioxol-2-one precursors (inferred from analogs)
4-Chloromethyl-5-methyl-1,3-dioxol-2-one (DMDO-Cl) 4-chloromethyl, 5-methyl 164.58 Alkylating agent in drug synthesis (e.g., olmesartan medoxomil) Cyclocondensation of diaminomaleonitrile with chloromethyl reagents
4-Bromomethyl-5-methyl-1,3-dioxol-2-one 4-bromomethyl, 5-methyl 209.03 Intermediate in API production Bromination of hydroxymethyl precursor
4-(Aminomethyl)-5-methyl-2H-1,3-dioxol-2-one hydrochloride 4-aminomethyl, 5-methyl 165.57 Versatile small-molecule scaffold for drug discovery Functionalization via nucleophilic substitution or reductive amination
Medoxomil (5-methyl-1,3-dioxol-2-one) 5-methyl 114.07 Prodrug ester for angiotensin II receptor blockers (e.g., olmesartan) Transesterification or cyclocondensation

Key Findings:

Substituent Effects on Reactivity: Halogenated derivatives (e.g., DMDO-Cl) exhibit high electrophilicity, making them suitable for alkylation reactions in API synthesis .

Biological Applications :

  • Medoxomil derivatives are critical for masking carboxylate groups in antihypertensive drugs, enabling oral bioavailability . The benzyl-phenyl variant may serve similar prodrug roles but requires further pharmacokinetic studies.

Synthetic Pathways :

  • Halogenated analogs are synthesized via cyclocondensation or halogen exchange reactions . The target compound may require Friedel-Crafts alkylation or Suzuki coupling for aromatic substituent introduction, though direct evidence is lacking.

Stability and Storage: Aminomethyl derivatives (e.g., CAS 2230804-13-2) require hydrochloride stabilization due to hygroscopicity , whereas halogenated analogs (e.g., DMDO-Cl) are stored under inert conditions to prevent hydrolysis .

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